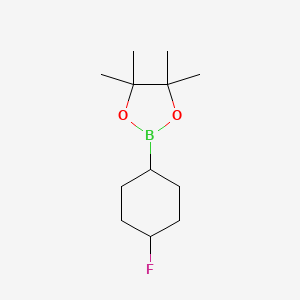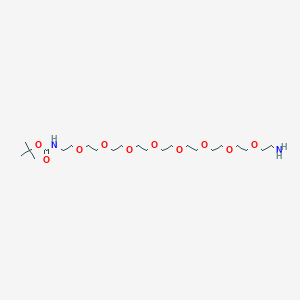
BocNH-PEG8-CH2CH2NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BocNH-PEG8-CH2CH2NH2, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a linear heterobifunctional polyethylene glycol (PEG) reagent. This compound contains an amine group and a Boc (tert-butoxycarbonyl) protected amine group. It is commonly used as a crosslinker with a PEG spacer group, which enhances the solubility and stability of peptides and proteins, and reduces their immunogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BocNH-PEG8-CH2CH2NH2 typically involves the reaction of polyethylene glycol (PEG) with tert-butyl carbamate and an amine group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The Boc protecting group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and ultrafiltration.
Chemical Reactions Analysis
Types of Reactions
BocNH-PEG8-CH2CH2NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can react with carboxyl groups or NHS esters to form amide bonds.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxyl-containing compounds and NHS esters. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH.
Deprotection Reactions: Reagents such as TFA or HCl are used under acidic conditions to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are amide-linked compounds.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
BocNH-PEG8-CH2CH2NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker and spacer in the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of PEGylated compounds for various industrial applications
Mechanism of Action
The mechanism of action of BocNH-PEG8-CH2CH2NH2 involves its ability to form stable amide bonds through its amine groups. The PEG spacer group provides flexibility and hydrophilicity, which enhances the solubility and stability of the modified molecules. The Boc protecting group allows for selective deprotection under acidic conditions, enabling controlled release of the active amine group .
Comparison with Similar Compounds
Similar Compounds
Boc-NH-PEG-NH2: Another heterobifunctional PEG reagent with similar properties but different chain lengths.
Boc-NH-PEG12-CH2CH2NH2: A similar compound with a longer PEG chain, providing greater flexibility and solubility.
Boc-NH-PEG10-CH2CH2NH2: A compound with a slightly shorter PEG chain, offering different solubility and stability characteristics
Uniqueness
BocNH-PEG8-CH2CH2NH2 is unique due to its specific PEG chain length, which provides a balance between flexibility and solubility. This makes it particularly useful in applications where moderate chain length is desired for optimal performance .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48N2O10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21,24H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDFELJBUQILOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8097862.png)
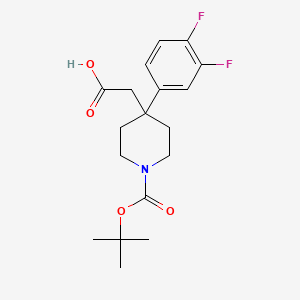
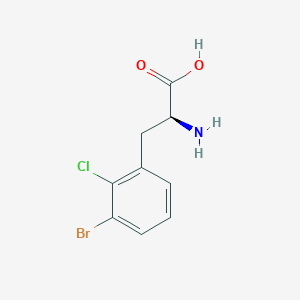
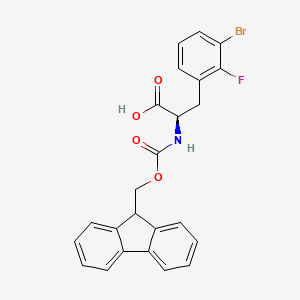
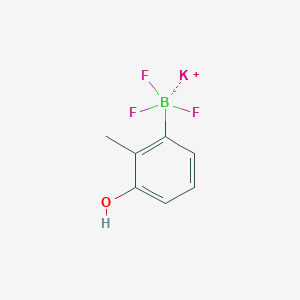
![Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate](/img/structure/B8097915.png)
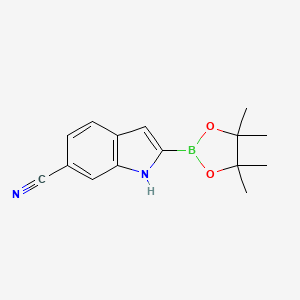
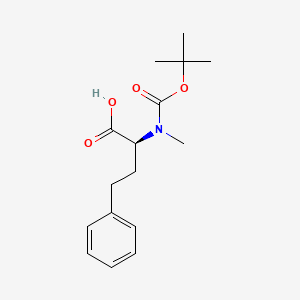
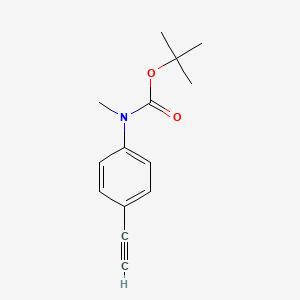
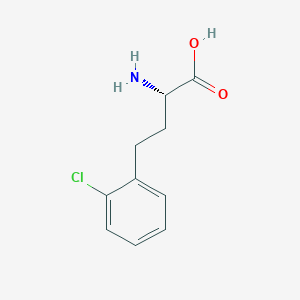

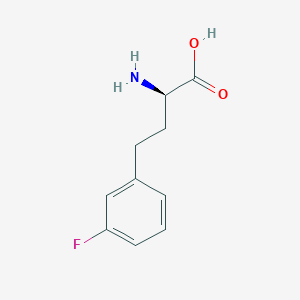
![3-{4-[(Piperidin-1-yl)carbonyl]phenyl}aniline](/img/structure/B8097977.png)
